molecular formula C9H16O2 B3242094 5-Oxaspiro[3.5]nonan-8-ylmethanol CAS No. 1501084-95-2

5-Oxaspiro[3.5]nonan-8-ylmethanol

Cat. No.: B3242094
CAS No.: 1501084-95-2
M. Wt: 156.22
InChI Key: QZLKWBKONMBIEU-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.5]nonan-8-ylmethanol is a bicyclic compound featuring a spirocyclic framework with an oxygen atom in the 5-position and a hydroxymethyl group (-CH2OH) at the 8-position. Its molecular formula is C9H16O2 (derived by adding a methanol group to the core spiro structure, C8H14O) . The compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in kinase inhibitor development . Its CAS number is 1368181-23-0 (note: lists the CAS as "this compound," but this may require verification due to conflicting data in and ).

Properties

IUPAC Name

5-oxaspiro[3.5]nonan-8-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-7-8-2-5-11-9(6-8)3-1-4-9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLKWBKONMBIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501084-95-2
Record name 5-oxaspiro[3.5]nonan-8-ylmethanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.5]nonan-8-ylmethanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Ring: The spirocyclic ring can be formed through a cyclization reaction involving a suitable precursor, such as a diol or a diketone.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a reaction with formaldehyde or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable versions of the laboratory methods mentioned above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.5]nonan-8-ylmethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

5-Oxaspiro[3.5]nonan-8-ylmethanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.5]nonan-8-ylmethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity Key Hazards (GHS)
5-Oxaspiro[3.5]nonan-8-ylmethanol 1368181-23-0* C9H16O2 ~156.22 (calculated) -CH2OH ≥95% Not explicitly reported
2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-ol 1508219-31-5 C10H18O2 170.25 -CH2CH2OH ≥95% Discontinued (no hazards listed)
5-Oxaspiro[3.5]nonan-8-ol 1368181-23-0 C8H14O2 142.20 -OH ≥95% H302, H315, H319, H335
5-Oxaspiro[3.5]nonan-8-yl methanesulfonate 1309366-15-1 C9H16O4S 220.28 -OSO2CH3 N/A No hazards listed
{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochloride 2751611-14-8 C8H16ClNO2 193.67 -CH2OH, -NHCl N/A Not reported

Notes:

  • Ethanol vs.
  • Hydroxyl vs. Methanesulfonate: The -OH group in 5-oxaspiro[3.5]nonan-8-ol enhances hydrogen-bonding capacity, whereas the methanesulfonate group improves electrophilicity for nucleophilic substitution reactions .
  • Azaspiro Analogs : Replacing oxygen with nitrogen (e.g., 5-aza derivatives) introduces basicity and alters reactivity, making them suitable for targeting enzymatic active sites in drug discovery .

Hazard Profiles

  • 5-Oxaspiro[3.5]nonan-8-ol: Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Ethanol Analog: Discontinued due to unspecified hazards, though exact data are unavailable .
  • Azaspiro Derivatives: Limited hazard data, but the presence of hydrochloride groups may necessitate handling under inert conditions .

Biological Activity

5-Oxaspiro[3.5]nonan-8-ylmethanol is a spirocyclic compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, chemical properties, and relevant research findings.

Structural Overview

This compound has the molecular formula C9H16O2C_9H_{16}O_2 and features a spirocyclic structure that contributes to its distinct biological properties. The compound can be represented by the following structural formula:

  • Molecular Structure :
    • SMILES : C1CC2(C1)CC(CCO2)CO
    • InChI : InChI=1S/C9H16O2/c10-7-8-2-5-11-9(6-8)3-1-4-9/h8,10H,1-7H2

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets, including enzymes and receptors. The compound's unique spirocyclic structure allows it to fit into active sites or bind to specific receptors, modulating their activity and leading to diverse biological effects.

Potential Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Anticancer Properties : Some studies have explored the potential of this compound in cancer therapy, focusing on its ability to inhibit tumor growth through various mechanisms.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays were conducted using human cancer cell lines to assess the anticancer potential of this compound. The compound demonstrated dose-dependent cytotoxic effects, with IC50 values indicating effective concentrations for inhibiting cell proliferation.

Chemical Reactivity and Synthesis

The synthesis of this compound typically involves cyclization reactions followed by hydroxymethylation. Key synthetic routes include:

StepDescription
1Formation of the spirocyclic ring through cyclization using diols or diketones.
2Introduction of the hydroxymethyl group via reaction with formaldehyde under basic conditions.

Comparison with Similar Compounds

This compound shares structural similarities with other spirocyclic compounds but is unique due to its specific substitution pattern:

Compound NameStructural FeaturesBiological Activity
5-Oxaspiro[3.4]octan-8-ylmethanolSimilar spirocyclic structureLimited studies available
2-Methoxy-5-oxaspiro[3.5]nonan-8-olMethoxy substitutionExplored for various biological activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxaspiro[3.5]nonan-8-ylmethanol
Reactant of Route 2
5-Oxaspiro[3.5]nonan-8-ylmethanol

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